2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-fluorophenoxymethyl group and at position 5 with an N-methylethylamine side chain. Its molecular formula is C₁₂H₁₃FN₃O₂, with a molecular weight of 251.26 g/mol and a purity of 97% .
Properties
Molecular Formula |
C12H14FN3O2 |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C12H14FN3O2/c1-14-7-6-11-15-12(18-16-11)8-17-10-5-3-2-4-9(10)13/h2-5,14H,6-8H2,1H3 |
InChI Key |
QSMDQWNPTTUVSM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenoxy group and the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of fluorinated compounds.
Scientific Research Applications
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole ring may contribute to its stability and reactivity. The amine group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Characteristics :
- The N-methylethylamine moiety may confer solubility in polar solvents and influence pharmacokinetic properties, such as blood-brain barrier penetration.
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-fluorophenoxy group contrasts with methyl or trifluoromethyl substituents in analogs. Fluorine’s electronegativity may enhance binding to targets like enzymes or receptors compared to methyl groups .
- Lipophilicity : The trifluoromethyl analog (MW 301.26) exhibits higher lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
- Salt Forms : The hydrochloride salt () demonstrates how formulation adjustments can optimize physical properties (e.g., stability, solubility).
Stability and Commercial Viability
- Long-term storage recommendations are unspecified.
- Hazard Profiles : The analog in is classified as an irritant, indicating similar handling precautions may apply to the target compound .
Biological Activity
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine, identified by its CAS number 1306738-70-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and anticancer activities, as well as its structure-activity relationships based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 287.72 g/mol. It features a 1,2,4-oxadiazole moiety which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to oxadiazoles. For instance, compounds derived from similar structures have shown significant efficacy against gram-positive bacteria and mycobacterial strains:
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 |
| Compound B | Mycobacterium tuberculosis | 0.250 |
| This compound | TBD | TBD |
Studies indicate that oxadiazole derivatives often exhibit better antibacterial activity compared to conventional antibiotics such as ampicillin and rifampicin .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-468):
| Cell Line | Inhibition (%) | IC50 (μM) |
|---|---|---|
| MCF-7 | 70% | 15 |
| MDA-MB-468 | 65% | 20 |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is often linked to their structural features. The presence of the fluorophenoxy group enhances lipophilicity and bioavailability, which may contribute to increased antibacterial and anticancer efficacy. Structure modifications can lead to variations in potency:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against bacteria |
| Alteration of Amine | Enhanced cytotoxicity in cancer cells |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative exhibited submicromolar activity against MRSA strains, indicating its potential as a therapeutic agent for resistant infections.
- Case Study 2 : In vitro studies demonstrated that modifications in the oxadiazole ring significantly influenced the anticancer activity against multiple cell lines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(5-((2-fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates or coupling reactions. For example, oxadiazole rings are formed via cyclodehydration of acylthiosemicarbazides using reagents like POCl₃ under reflux (90–120°C, 3–6 hours). A key step is the introduction of the 2-fluorophenoxymethyl group via nucleophilic substitution or Mitsunobu reactions. Purification often employs recrystallization from DMSO/water mixtures (1:2 ratio) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and the 2-fluorophenoxy group (δ 6.8–7.3 ppm).
- FT-IR : Confirms C=N (1590–1630 cm⁻¹) and C-O-C (1220–1260 cm⁻¹) stretches.
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.28–1.32 Å in oxadiazole) and dihedral angles (e.g., 5–15° between oxadiazole and fluorophenyl planes) .
Q. What are the primary biological activities reported for 1,2,4-oxadiazole derivatives?
- Methodological Answer : Oxadiazoles exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For example, analogues with trifluoromethyl substitutions show IC₅₀ values <10 µM in DPPH antioxidant assays . Bioactivity is often modulated by substituents on the oxadiazole ring, such as electron-withdrawing groups (e.g., -CF₃) enhancing metabolic stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields for synthesizing this compound?
- Methodological Answer :
- Reagent stoichiometry : Use a 1:3 molar ratio of acylthiosemicarbazide to POCl₃ to minimize side products.
- Temperature control : Maintain reflux at 90°C ± 5°C to prevent decomposition.
- pH adjustment : Precipitate intermediates at pH 8–9 using NH₄OH to avoid over-acidification.
- Data-driven refinement : Compare yields across solvent systems (e.g., DMF vs. THF) and track purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin).
- Structural validation : Confirm batch-to-batch consistency via LC-MS to rule out impurities affecting results.
- Meta-analysis : Cross-reference IC₅₀ values from DPPH (antioxidant) and MTT (cytotoxicity) assays to identify structure-activity trends .
Q. How does fluorophenoxy substitution impact enzyme inhibition?
- Methodological Answer :
- Molecular docking : The 2-fluorophenoxy group enhances binding to hydrophobic pockets in enzymes like γ-secretase (ΔG = −9.2 kcal/mol in AutoDock Vina).
- Enzyme kinetics : Fluorine’s electronegativity increases affinity (lower Kₐ) but may reduce catalytic turnover (kcat) due to steric effects.
- Comparative studies : Replace fluorine with Cl or CH₃ to assess selectivity changes (e.g., 10-fold lower IC₅₀ for 2-F vs. 2-Cl derivatives) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate logP (2.1 ± 0.3), suggesting moderate blood-brain barrier penetration.
- Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4) are modeled via StarDrop, highlighting potential for hepatic clearance.
- Toxicity profiling : ProTox-II predicts low hepatotoxicity (Probability = 0.22) but moderate mutagenic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
